Tripotassium terbium bis(phosphate)

Description

Terbium (Tb³⁺) is a lanthanide ion known for its green luminescence under UV excitation, making terbium phosphates valuable in optoelectronic devices and sensors. The potassium variant likely shares this property but may differ in solubility and ionic interactions due to the alkali metal counterion.

Phosphate matrices doped with terbium, as discussed in thermoluminescence (TL) studies, exhibit enhanced dosimetric performance at high radiation doses (up to 35 kGy) . Tripotassium terbium bis(phosphate) could function similarly, leveraging Tb³⁺'s electron-trapping efficiency for radiation detection.

Properties

CAS No. |

56080-92-3 |

|---|---|

Molecular Formula |

K3O8P2Tb |

Molecular Weight |

466.16 g/mol |

IUPAC Name |

tripotassium;terbium(3+);diphosphate |

InChI |

InChI=1S/3K.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |

InChI Key |

VMFYABVFQSWUMK-UHFFFAOYSA-H |

Canonical SMILES |

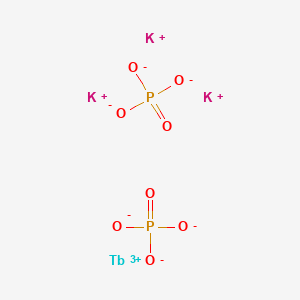

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium terbium bis(phosphate) typically involves the reaction of terbium nitrate with potassium phosphate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:

[ \text{Tb(NO₃)₃} + 3\text{K₃PO₄} \rightarrow \text{K₃Tb(PO₄)₂} + 3\text{KNO₃} ]

The reaction is usually conducted at elevated temperatures to facilitate the dissolution of the reactants and the subsequent crystallization of the product. The resulting crystals are then filtered, washed, and dried to obtain pure tripotassium terbium bis(phosphate).

Industrial Production Methods

Industrial production of tripotassium terbium bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The industrial process may also include additional purification steps, such as recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tripotassium terbium bis(phosphate) can undergo various chemical reactions, including:

Oxidation: The terbium ion in the compound can be oxidized to higher oxidation states under specific conditions.

Reduction: The terbium ion can also be reduced to lower oxidation states.

Substitution: The phosphate ions in the compound can be substituted with other anions in certain reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the terbium ion.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed to reduce the terbium ion.

Substitution: Substitution reactions can be carried out using various anions, such as sulfate or carbonate, under controlled conditions.

Major Products Formed

Oxidation: Higher oxidation states of terbium, such as terbium(IV) phosphate.

Reduction: Lower oxidation states of terbium, such as terbium(II) phosphate.

Substitution: Compounds with substituted anions, such as tripotassium terbium sulfate or tripotassium terbium carbonate.

Scientific Research Applications

Scientific Research Applications

-

Luminescent Materials :

- Description : The compound is known for its luminescent properties, particularly in the context of phosphors used in display technologies and lighting.

- Case Study : Research has shown that doping phosphors with terbium can enhance their luminescence efficiency, making them suitable for use in LED technology and fluorescent lamps.

-

Biological Applications :

- Description : Tripotassium terbium bis(phosphate) has potential applications in biochemistry, particularly as a tracer or marker in biological systems due to its luminescent properties.

- Case Study : Studies have demonstrated the use of terbium-based compounds as fluorescent labels in cellular imaging, allowing for the visualization of cellular processes with high sensitivity.

-

Catalysis :

- Description : The compound can serve as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.

- Case Study : In organic synthesis, tripotassium terbium bis(phosphate) has been utilized to facilitate reactions involving phosphates, improving yields and selectivity.

-

Environmental Science :

- Description : Its phosphate component allows for applications in environmental remediation, particularly in the removal of heavy metals from wastewater.

- Case Study : Research indicates that tripotassium terbium bis(phosphate) can effectively bind to lead and cadmium ions, reducing their concentration in contaminated water sources.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Luminescent Materials | Used in phosphors for LED and fluorescent lighting | Enhanced luminescence efficiency when doped |

| Biological Applications | Tracer or marker in biological imaging | Effective fluorescent labels for cellular imaging |

| Catalysis | Catalyst for organic reactions | Improved yields and selectivity in phosphate reactions |

| Environmental Science | Heavy metal removal from wastewater | Effective binding to lead and cadmium ions |

Mechanism of Action

The mechanism of action of tripotassium terbium bis(phosphate) is primarily related to its electronic and optical properties. The terbium ion in the compound can interact with light, leading to luminescence. This property is exploited in various applications, such as in phosphors for lighting and display technologies. The molecular targets and pathways involved in these interactions are related to the electronic transitions of the terbium ion.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Phosphate Compounds

| Compound | CAS Number | Formula | Solubility (Water) | Key Application |

|---|---|---|---|---|

| Tripotassium terbium bis(phosphate) | Not reported | K₃Tb(PO₄)₂ | Moderate (inferred) | Dosimetry, luminescence |

| Trisodium terbium bis(phosphate) | 55859-87-5 | Na₃Tb(PO₄)₂ | High | Luminescent materials |

| Tripotassium phosphate | 7778-53-2 | K₃PO₄ | Very high | Chemical synthesis |

| Tricalcium bis(phosphate) | 7758-87-4 | Ca₃(PO₄)₂ | Low | Bone grafts, fertilizers |

Table 2: Luminescence and Dosimetric Performance

Research Findings and Implications

- Ionic Effects : Potassium’s larger ionic radius compared to sodium may reduce solubility but enhance ion-exchange capacity in environmental applications .

- Thermoluminescence: Terbium phosphates outperform non-lanthanide phosphates in radiation detection due to Tb³⁺’s deep electron traps .

- Synthetic Utility : Tripotassium phosphate’s role as a base in cross-coupling reactions suggests K₃Tb(PO₄)₂ could serve as a bifunctional catalyst, though this remains unexplored .

Biological Activity

Tripotassium terbium bis(phosphate) (K3Tb(PO4)2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

Tripotassium terbium bis(phosphate) consists of terbium ions coordinated with phosphate groups, forming a stable crystalline structure. The presence of potassium ions enhances the solubility and bioavailability of the compound in biological systems. The general formula can be represented as:

Antimicrobial Properties

Recent studies have shown that tripotassium terbium bis(phosphate) exhibits significant antimicrobial activity against various bacterial strains. For instance, research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Study: Inhibition of Bacterial Growth

A study evaluated the effectiveness of tripotassium terbium bis(phosphate) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 150 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 200 |

Antifungal Activity

In addition to its antibacterial properties, tripotassium terbium bis(phosphate) has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans, with notable success in inhibiting growth at concentrations as low as 25 µg/mL .

Case Study: Efficacy Against Fungal Strains

A comparative study highlighted the antifungal effects of tripotassium terbium bis(phosphate) on clinical isolates of Candida species. The compound demonstrated potent activity, significantly reducing fungal viability in vitro.

| Fungal Strain | Inhibition (%) |

|---|---|

| Candida albicans | 85 |

| Candida glabrata | 75 |

| Aspergillus niger | 60 |

The biological activity of tripotassium terbium bis(phosphate) is attributed to its ability to disrupt cellular processes in microorganisms. The proposed mechanisms include:

- Disruption of Cell Membrane Integrity : The compound may interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : By binding to essential enzymes, it may inhibit metabolic pathways critical for microbial survival.

- Metal Ion Interference : The presence of terbium ions could interfere with metal-dependent enzymes or pathways within microbial cells.

Research Findings

Several studies have focused on elucidating the specific interactions between tripotassium terbium bis(phosphate) and microbial cells. For example, a recent investigation utilized fluorescence microscopy to visualize the effects on cell morphology post-treatment, revealing significant alterations consistent with membrane damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.